![molecular formula C12H15F2NO3S B2903061 3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine CAS No. 2309313-64-0](/img/structure/B2903061.png)
3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine
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Overview
Description
3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine is not fully understood. However, studies have shown that it can selectively inhibit the activity of certain enzymes and proteins, making it a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells and organisms. It can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine is its high potency and selectivity towards certain enzymes and proteins. This makes it an attractive candidate for drug discovery and development. However, its complex chemical structure and limited availability can pose challenges for its use in lab experiments.
Future Directions
There are several future directions for the research and development of 3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine. These include the identification of new targets for its activity, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as materials science.
In conclusion, this compound is a chemical compound that has shown significant potential for various scientific research applications. Its unique chemical structure and properties make it an attractive candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Synthesis Methods
The synthesis of 3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3,3-difluoro-1-azetidineamine in the presence of a base. The reaction yields the desired compound with high purity and yield.
Scientific Research Applications
3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, chemical biology, and materials science. Its unique chemical structure and properties make it an attractive candidate for drug discovery and development.
properties
IUPAC Name |
3-(difluoromethyl)-1-(4-methoxy-3-methylphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-8-5-10(3-4-11(8)18-2)19(16,17)15-6-9(7-15)12(13)14/h3-5,9,12H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHPKVHEHVEADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)C(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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